molecular formula C10H10N2O3 B6609212 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid CAS No. 2639449-95-7

5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid

Cat. No.: B6609212
CAS No.: 2639449-95-7
M. Wt: 206.20 g/mol
InChI Key: WAYGMNSTESNJJM-UHFFFAOYSA-N
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Description

5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid
  • 1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carbonitrile

Uniqueness

5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-7-5-6(10(14)15)1-2-8(7)11-3-4-12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYGMNSTESNJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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